LY88074
Description
Structure
3D Structure
Properties
CAS No. |
177744-96-6 |
|---|---|
Molecular Formula |
C21H14O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |
InChI |
InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI Key |
YCHUQIIHHWWHLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Synonyms |
[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |
Origin of Product |
United States |
Molecular Interactions and Estrogen Receptor Engagement
Ligand Binding Affinity and Receptor Selectivity of LY88074
Studies have shown that this compound exhibits high affinity binding to estrogen receptors. Generally, compounds tested in relevant studies, including this compound, were found to be tight binders to both ERα and ERβ, with binding affinities typically in the low nanomolar range, or specifically noted as having binding constants less than 10 nM. nih.govpnas.org While specific quantitative binding constants (such as Ki or IC50 values) for this compound for each receptor subtype were not consistently provided in the available snippets, the compound is understood to interact potently with both ERα and ERβ. nih.govpnas.org The binding characteristics contribute to its ability to influence estrogen receptor-mediated pathways.
This compound binds to Estrogen Receptor Alpha (ERα) with high affinity, reported to be in the low nanomolar range. nih.govpnas.org The interaction with ERα LBD induces specific conformational dynamics that have been analyzed using techniques like Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS).
Similar to its interaction with ERα, this compound also binds tightly to Estrogen Receptor Beta (ERβ), with binding affinities generally in the low nanomolar range. nih.govpnas.org Comparative studies using HDX-MS have revealed distinct differences in how ERβ LBD responds structurally to ligand binding, including with this compound, compared to ERα LBD. nih.gov
Estrogen Receptor Alpha (ERα) Binding Characteristics
Ligand-Induced Conformational Dynamics via Hydrogen/Deuterium Exchange Mass Spectrometry
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe the conformational dynamics of proteins and their complexes with ligands. By measuring the rate of exchange of backbone amide hydrogens with deuterium, HDX-MS provides insights into the solvent accessibility and hydrogen bonding patterns within the protein structure, revealing ligand-induced changes in dynamics. nih.govnih.gov This method has been applied to study the interaction of this compound with the ligand-binding domains (LBDs) of ERα and ERβ.
HDX-MS analysis of ERα LBD in complex with this compound has provided valuable information about the conformational changes induced by this ligand. The HDX profile of this compound bound to ERα LBD has been shown to be most similar to that of estrogen agonists such as 17β-estradiol (E2) and diethylstilbestrol (B1670540) (DES). pnas.orgnih.gov This suggests that this compound induces a conformation in ERα LBD that shares characteristics with those induced by known agonists. Based on discriminant analysis of HDX signatures, this compound has been classified into a group designated as "estradiol-like" when interacting with ERα. nih.govpnas.org
Studies employing HDX-MS have also investigated the dynamics of ERβ LBD upon binding with this compound. Important differences were observed in the differential HDX behavior of ERβ LBD compared to ERα LBD when bound to the same ligands, including this compound. nih.gov Notably, greater protection to deuterium exchange was observed for ERβ than for ERα in the presence of this compound. nih.gov Furthermore, compounds within the benzothiophene (B83047) chemical scaffold, which includes this compound, demonstrate similar HDX profiles upon binding with ERβ LBD. nih.gov This contrasts with the findings for ERα LBD, where subtle structural changes within this same group of benzothiophenes resulted in distinct HDX signatures. nih.gov
The binding of this compound to ERα and ERβ induces differential stabilization patterns within the ligand-binding domains of the receptors. HDX-MS studies have revealed that while agonists generally afford less stabilization or protection of exchange upon binding compared to selective estrogen receptor modulators (SERMs), the HDX profile of this compound bound to ERα is categorized as "estradiol-like," implying a certain dynamic state. nih.govpnas.org
Specific regions within the ER LBDs have been identified as undergoing differential dynamics upon ligand binding. These include helix 2, the loop between helix 2 and helix 3, helix 3, helix 6, the β-sheet1/β-sheet2 region, and helix 11. pnas.orgnih.gov The β-sheet1/β-sheet2 region (amino acids 403–410) has been noted as one region demonstrating statistically significant differential HDX depending on the ligand. pnas.org Interestingly, in the studies conducted, the dynamics of helix 12 were not observed to be altered upon binding of the tested ligands, including this compound, to either ER isoform LBD in the absence of other factors like coregulatory proteins or DNA. nih.govpnas.org
The distinct HDX patterns observed for ERβ LBD when compared to ERα LBD upon binding of this compound and other compounds suggest that ERβ LBD undergoes a different structural response to the same ligand compared to ERα LBD. nih.gov These compound-specific perturbations in HDX kinetics for each isoform provide valuable insights into the ligand-dependent activation and differential functions of ERα and ERβ. nih.gov
Classification of Benzothiophenes Based on ERα HDX Signatures nih.govpnas.org
| Compound | Classification Group | Description |
| This compound | Group 1 | "Estradiol-like" |
| LY156681 | Group 2 | "Raloxifene-like" |
| LY117018 | Group 2 | "Raloxifene-like" |
| LY165176 | Group 3 | "4-hydroxytamoxifen-like" |
Analysis of Estrogen Receptor Beta Ligand Binding Domain (ERβ LBD) Dynamics
Functional Classification based on Receptor Dynamics
The functional classification of ER modulators can be determined by analyzing the dynamics of the receptor-ligand complex, such as through hydrogen-deuterium exchange (HDX) mass spectrometry. pnas.orgpnas.org This technique probes the structural dynamics of proteins in solution and can reveal how different ligands induce distinct conformational changes in the receptor. vulcanchem.compnas.orgpnas.orgnih.gov
Characterization of "Estradiol-like" Agonistic Phenotypes
Studies utilizing HDX analysis have classified this compound as "estradiol-like" (Group 1). vulcanchem.comnih.gov This classification is based on the level of protection to exchange within the receptor-ligand complex, with "estradiol-like" compounds providing the least protection to exchange compared to other classifications. vulcanchem.compnas.org The HDX profile of this compound demonstrates stabilization most similar to that of estrogen agonists such as estradiol (B170435) (E2). nih.gov
Functionally, this compound acts as an agonist of ERβ with an EC50 value of 232 nM. vulcanchem.comnih.gov It has also been shown to stimulate uterine cell proliferation, which is consistent with its classification as "estradiol-like" in HDX studies. vulcanchem.comnih.gov
Distinctions from "Raloxifene-like" and "4-Hydroxytamoxifen-like" Modulators
This compound exhibits distinct differences in its interaction with estrogen receptors compared to "raloxifene-like" and "4-hydroxytamoxifen-like" modulators, which are classified into different groups based on HDX analysis. vulcanchem.compnas.orgnih.gov Raloxifene (B1678788) is classified as "raloxifene-like" (Group 2), while 4-hydroxytamoxifen (B85900) is classified as "4-hydroxytamoxifen-like" (Group 3). vulcanchem.compnas.orgnih.gov These classifications are based on the differential protection to exchange observed in specific regions of the estrogen receptor ligand binding domain when bound to these compounds. vulcanchem.compnas.orgnih.gov
The absence of the basic side chain in this compound, which is present in raloxifene, is a key structural difference that contributes to its distinct pharmacological profile and receptor interaction pattern. vulcanchem.commedchemexpress.com This structural alteration results in a unique pattern of tissue selectivity that differentiates this compound from other benzothiophene compounds like raloxifene. vulcanchem.com
Cell-based assays also reveal markedly different functional effects between this compound and raloxifene. vulcanchem.com this compound shows a substantially higher stimulation percentage and lower inhibition percentage in these assays compared to raloxifene. vulcanchem.com
Interactive Data Table: Functional Characteristics and Receptor Binding
| Compound | Receptor Affinity (Ki α, nM) | Cell-Based Assay Stimulation (%) | Cell-Based Assay Inhibition (%) | ERβ Agonist (EC50, nM) | HDX Classification |
| This compound | 0.67 (0.25, n = 3) | 179.8 | 20.1 (7.4, n = 2) | 232 | Estradiol-like (Group 1) vulcanchem.comnih.gov |
| Raloxifene | 0.37 (0.09, n = 3) | 28.6 | 96.8 (7.0, n = 8) | Not specified (Antagonist) nih.gov | Raloxifene-like (Group 2) vulcanchem.comnih.gov |
| Estradiol | 0.16 (0.07, n = 380) | NA | NA | NA | Estradiol-like (Group 1) pnas.orgnih.gov |
| 4-Hydroxytamoxifen | <10 nM nih.gov | 131 (in Ishikawa cells) nih.gov | Potent inhibitor (in MCF-7 cells) nih.gov | Not specified (Mixed agonist/antagonist) wikipedia.orgnih.gov | 4-Hydroxytamoxifen-like (Group 3) pnas.orgnih.gov |
Preclinical Pharmacological Profiles
In Vitro Cellular Activities
Preclinical investigations into the cellular activities of LY88074 have focused on its effects in various experimental models.
Effects on Uterine Cell Proliferation in Experimental Models
Research indicates that this compound stimulates uterine cell proliferation. ifremer.frnih.govnih.gov This effect is consistent with its classification as "estradiol-like" in hydrogen-deuterium exchange (HDX) studies. ifremer.frnih.gov
Influence on Breast Cancer Cell Lines in Research Settings
Information specifically detailing the influence of this compound on breast cancer cell lines in research settings was not available in the consulted sources.
Modulation of Alkaline Phosphatase Activity in Cellular Assays
Data regarding the modulation of alkaline phosphatase activity by this compound in cellular assays was not found in the consulted sources.
Receptor-Coactivator and Co-repressor Interaction Profiles
This compound functions as an agonist of Estrogen Receptor beta (ERβ), with an EC50 value reported as 232 nM. ifremer.frnih.gov The interaction of nuclear receptors, including estrogen receptors, with coactivator and corepressor proteins is a key mechanism regulating transcriptional activity. Agonist binding to nuclear receptors typically induces a conformational change that favors the recruitment of coactivator complexes, while preventing the binding of corepressors. Conversely, antagonists can promote corepressor recruitment or inhibit coactivator interaction. The "estradiol-like" classification of this compound based on HDX studies suggests that its binding to estrogen receptors induces a conformation similar to that induced by estradiol (B170435), an agonist, which would likely favor coactivator interactions. ifremer.frnih.gov The absence of the basic side chain, a feature distinguishing it from raloxifene (B1678788), is noted to alter its receptor binding profile and tissue specificity, which could influence its specific interactions with coactivators and corepressors. ifremer.fr The balance between coactivator and corepressor recruitment plays a crucial role in determining the tissue-specific effects of selective estrogen receptor modulators (SERMs).
In Vivo Preclinical Models in Estrogen Receptor Research
Rodent models are widely utilized in preclinical research to investigate the pharmacological profiles of compounds targeting estrogen receptors, including SERMs.
Assessment of this compound Activity in Relevant Animal Systems
Preclinical evaluation in relevant animal systems is a critical step in characterizing the pharmacological profile of a compound. For selective estrogen receptor modulators (SERMs) like this compound, assessment in animal models helps to understand their tissue-specific effects, particularly on estrogen-responsive tissues such as the uterus and bone.
This compound is characterized as an analog of raloxifene, a known SERM, notably lacking the basic side chain present in raloxifene nih.govmedchemexpress.com. This structural difference contributes to variations in its pharmacological properties compared to the parent compound.
Research findings indicate that this compound exhibits activity in animal models, specifically demonstrating an estrogen agonist effect in uterine tissue. Studies have shown that this compound stimulates uterine cell proliferation nih.gov. This finding suggests that, unlike some SERMs that may act as antagonists in uterine tissue, this compound displays agonistic activity in this specific animal system. nih.gov
Comparisons between this compound and raloxifene in terms of their interaction with biological matrices have also been explored. The removal of the aminoethylpiperdine moiety in this compound, relative to raloxifene, has been shown to result in reduced bone binding medchemexpress.com. While this finding relates to the compound's interaction properties rather than a direct measure of efficacy in a bone model for this compound itself, it highlights a difference in how the compound may distribute or interact within the skeletal system compared to raloxifene. medchemexpress.com
Structure Activity Relationships Sar and Chemical Derivations
Impact of Structural Modifications on Estrogen Receptor Binding and Functional Activity
The interaction of LY88074 with estrogen receptors is fundamentally linked to its structural configuration, especially the lack of a basic side chain. vulcanchem.com This structural alteration leads to a unique pattern of receptor interaction and tissue selectivity that differentiates it from other benzothiophene (B83047) compounds. vulcanchem.com
Role of the Basic Side Chain Removal: Comparison to Raloxifene (B1678788)
The primary structural distinction between this compound and raloxifene is the absence of the basic aminoethylpiperidine moiety in this compound. vulcanchem.commedchemexpress.com This removal has profound effects on the compound's interaction with ERs and subsequent functional outcomes. While this compound and raloxifene may exhibit comparable binding affinities to estrogen receptors, they demonstrate markedly different functional effects in cell-based assays. vulcanchem.com For instance, this compound shows a substantially higher stimulation percentage and lower inhibition percentage compared to raloxifene in such assays. vulcanchem.com This functional divergence highlights the crucial role of the basic side chain in determining the biological activity of benzothiophene derivatives beyond just receptor binding. vulcanchem.com
In hydrogen-deuterium exchange (HDX) studies, this compound is classified as "estradiol-like," whereas raloxifene is classified as "raloxifene-like." vulcanchem.com This classification is consistent with this compound's observed stimulation of uterine cell proliferation, a characteristic often associated with estrogen agonists. vulcanchem.com The removal of the basic side chain in this compound also substantially reduces its bone binding capacity compared to raloxifene. vulcanchem.commedchemexpress.com Although this compound does interact with the collagen matrix, this interaction is less pronounced than that observed with raloxifene. vulcanchem.commedchemexpress.com
The differences in HDX profiles between ligands like 4-hydroxytamoxifen (B85900) and raloxifene, despite minimal differences in helix 12 position in crystal structures, suggest that subtle structural variations can lead to distinct receptor interactions. nih.gov For ERα, the presence of a basic side chain and its contact point with aspartic acid in helix 3 appears to play a role in stabilizing this helix, as reflected in protection against HDX exchange. nih.gov However, for ERβ, the nature of the ligand, including the presence or absence of a basic side chain, plays a lesser role in the protection of helix 3 to H/D exchange. nih.gov This indicates that the impact of the basic side chain removal in this compound on receptor conformation and activity may differ between ERα and ERβ.
Influence of Benzothiophene Core Modifications on Receptor Interactions
The benzothiophene core structure, along with the hydroxyl groups and methanone (B1245722) linkage in this compound, enables specific interactions with estrogen receptors. vulcanchem.com While the provided information primarily focuses on the impact of the side chain removal, it is understood that modifications to the core structure of benzothiophene derivatives can significantly influence their binding characteristics and pharmacological profiles. vulcanchem.com Structure-activity relationship studies on various benzothiophenes with single-point structural modifications in the hinge and basic side-chain regions of raloxifene have shown that these modifications can lead to distinct HDX signatures and classifications based on their receptor interactions. nih.gov
Analysis of this compound Analogs and Derivatives
Several structural derivatives of this compound have been developed for research purposes, offering tools with modified pharmacological properties. vulcanchem.com
This compound Trimethyl Ether: Synthesis, Receptor Implications, and Potential Research Applications
This compound Trimethyl ether is a derivative of this compound where the hydroxyl groups are methylated. vulcanchem.comebiohippo.com While specific details on its synthesis are not extensively provided in the search results, its chemical formula is C24H20O4S, and its CAS number is 63675-87-6. vulcanchem.comebiohippo.comcymitquimica.com
From a receptor perspective, this compound Trimethyl ether is noted to be useful for inhibiting various conditions associated with estrogen deprivation syndrome, such as osteoporosis and hyperlipidemia. ebiohippo.comtargetmol.commedchemexpress.com This suggests that the methylation of the hydroxyl groups alters its interaction with estrogen receptors compared to the parent compound, this compound, which acts as an ERβ agonist and stimulates uterine cell proliferation. vulcanchem.comtargetmol.com The trimethyl ether derivative's reported utility in inhibiting estrogen-deficient conditions implies a different functional profile, potentially leaning towards antagonistic or modified agonistic activity in specific tissues.
This compound Trimethyl ether serves as a research tool, particularly in studies related to estrogen deficiency and associated conditions. ebiohippo.comtargetmol.commedchemexpress.com Its modified pharmacological properties compared to this compound make it valuable for dissecting the role of specific hydroxyl groups in receptor binding and activity.
Other Benzothiophene-Based this compound Analogs with Nitrogen-Containing Non-Basic Side Chains
This compound analog 1 is an example of a benzothiophene compound with nitrogen-containing non-basic side chains. targetmol.commedchemexpress.comtargetmol.com This analog is noted as being useful for mitigating post-menopausal symptoms, including osteoporosis, cardiovascular-related pathological conditions, and estrogen-dependent cancer. targetmol.commedchemexpress.com It can be utilized independently or alongside estrogen or progestin. medchemexpress.comtargetmol.com The presence of nitrogen-containing non-basic side chains, as opposed to the basic side chain in raloxifene or the absence in this compound, suggests further modifications to the SAR, leading to a distinct pharmacological profile and potential therapeutic applications. This highlights how variations in the side chain structure attached to the benzothiophene core can fine-tune the compound's interaction with estrogen receptors and its tissue-selective effects.
Here is a table summarizing some of the data mentioned:
| Compound | Structural Feature | Estrogen Receptor Interaction | Functional Effect (Ishikawa cells) | HDX Classification | Bone Binding | Collagen Matrix Interaction |
| This compound | Lacks basic side chain | ERβ agonist (EC50 = 232 nM) vulcanchem.comtargetmol.com | High stimulation (179.8%) vulcanchem.com | "Estradiol-like" vulcanchem.comnih.gov | Less than Raloxifene vulcanchem.commedchemexpress.com | Less than Raloxifene vulcanchem.commedchemexpress.com |
| Raloxifene | Contains basic side chain | SERM | Low stimulation (28.6%) nih.gov | "Raloxifene-like" nih.gov | Higher than this compound vulcanchem.commedchemexpress.com | Higher than this compound vulcanchem.commedchemexpress.com |
| This compound Trimethyl ether | Methylated hydroxyl groups | Implied altered interaction | Not specified | Not specified | Not specified | Not specified |
| This compound analog 1 | Nitrogen-containing non-basic side chain | Implied altered interaction | Not specified | Not specified | Not specified | Not specified |
Advanced Research Methodologies and Analytical Approaches
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX MS) for Ligand-Receptor Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX MS) is a technique used to analyze the structure and dynamics of proteins in solution by measuring the rate at which backbone amide hydrogens exchange with deuterium in the solvent. nih.govmdpi.comnih.gov This exchange rate is influenced by factors such as hydrogen bonding and solvent accessibility, providing information about protein conformation and dynamics. nih.govmdpi.com HDX MS is particularly useful for studying protein-ligand interactions and the conformational changes induced by ligand binding. vulcanchem.comnih.govthermofisher.comnih.gov
LY88074 has been utilized as a model ligand in HDX MS studies to analyze protein-ligand interactions and conformational changes in estrogen receptor ligand binding domains (LBDs). vulcanchem.comnih.gov Studies comparing this compound with other ER modulators, such as raloxifene (B1678788) and estradiol (B170435), have shown distinct HDX profiles. nih.govpnas.orgnih.gov In comprehensive HDX studies, this compound was classified as "estradiol-like," indicating that its binding induces a pattern of protection to exchange within the receptor-ligand complex that is less pronounced compared to compounds classified as "raloxifene-like." vulcanchem.comnih.gov This classification is based on the level of protection observed in different regions of the ER LBD upon ligand binding. nih.govpnas.org The HDX profile of this compound demonstrates stabilization most similar to that of estrogen agonists like estradiol. nih.gov
HDX MS allows for the measurement of a majority of residues within the target protein, offering an advantage over site-specific labeling techniques. nih.gov It has been shown that ligand interactions with nuclear receptors alter the exchange kinetics in regions of the LBD directly involved in ligand binding, as well as in distal regions not always predictable from crystal structures. nih.govpnas.org The different binding modes revealed by HDX MS can be associated with varying stabilization effects on different helices and regions of the ER LBD. pnas.org
Radioligand Binding Assays for Quantitative Receptor Affinity Determination
Radioligand binding assays are considered a standard method for quantitatively determining the affinity of a ligand for its target receptor. giffordbioscience.com These assays involve incubating a receptor preparation (such as cell membranes or whole cells) with a radiolabeled ligand, either alone (saturation binding) or in the presence of varying concentrations of an unlabeled test compound (competitive binding). giffordbioscience.com By measuring the amount of bound radioligand, researchers can determine parameters such as the dissociation constant (Kd), which reflects the binding affinity, and the maximum number of binding sites (Bmax). giffordbioscience.com Competitive binding assays are used to determine the relative affinities (Ki values) of test compounds by measuring their ability to inhibit the binding of a fixed concentration of radioligand. giffordbioscience.com
While specific detailed data for this compound from dedicated radioligand binding assays were not extensively detailed in the search results, it is mentioned that compounds evaluated in studies involving this compound were found to have high affinity for ER with binding constants typically below 10 nM. pnas.org One source indicates a Ki value for this compound at ERα of 0.67 nM. vulcanchem.com This suggests that radioligand binding assays likely played a role in characterizing the binding profile of this compound to estrogen receptors, confirming its high affinity interaction. vulcanchem.compnas.org
Cell-Based Reporter Gene Assays for Transcriptional Activity Analysis
Cell-based reporter gene assays are valuable tools for assessing the functional consequences of ligand-receptor interactions, particularly in the context of nuclear receptors like ERs that act as ligand-dependent transcription factors. nih.govindigobiosciences.commdpi.com These assays involve genetically engineering cells to contain a reporter gene (such as luciferase or green fluorescent protein) under the control of a promoter that is responsive to the activation or repression of the target receptor. indigobiosciences.commdpi.comnih.govpromega.com When a ligand binds to the receptor and modulates its activity, it leads to a change in the expression level of the reporter gene, which can be easily measured (e.g., by luminescence or fluorescence). indigobiosciences.compromega.com This provides a quantitative readout of the receptor's transcriptional activity in a cellular context. indigobiosciences.commdpi.com
This compound has been evaluated using ER-dependent cell-based assays to assess its functional effects. vulcanchem.com Despite having comparable binding affinities to other compounds like raloxifene, this compound demonstrates significantly different functional effects in these assays. vulcanchem.com For instance, in ER-dependent cell assays, this compound showed a stimulation percentage of 179.8% and an inhibition percentage of 20.1%, compared to raloxifene's 28.6% stimulation and 96.8% inhibition. vulcanchem.com This highlights that while binding affinity is important, cell-based functional assays are crucial for understanding the full pharmacological profile of a compound. vulcanchem.com this compound functions as an agonist of ERβ with an EC50 value of 232 nM, as determined in such assays. vulcanchem.com The compound has also been shown to stimulate uterine cell proliferation, which is consistent with its "estradiol-like" classification in HDX studies. vulcanchem.comnih.gov
Here is a table summarizing some functional data for this compound and comparable compounds from ER-dependent cell assays:
| Compound | Ki α (nM) | Stimulation (%) | Inhibition (%) |
| This compound | 0.67 | 179.8 | 20.1 |
| Raloxifene | 0.37 | 28.6 | 96.8 |
| Estradiol | 0.16 | NA | NA |
Note: Data are representative findings from research studies. vulcanchem.com NA: Not Available.
Computational Modeling and Molecular Dynamics Simulations in Ligand-Receptor Studies
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to investigate the dynamic behavior of biological molecules, including protein-ligand complexes, at an atomic level. ucsf.edustanford.educnrs.frgalaxyproject.org These techniques use physics-based force fields to simulate the motions of atoms and molecules over time, providing insights into conformational changes, binding pathways, and interaction energies. ucsf.edustanford.educnrs.frgalaxyproject.org Computational approaches can complement experimental data by providing a detailed view of molecular interactions that are difficult to observe directly. nih.govstanford.edu
Future Research Directions in Estrogen Receptor Ligand Design
Development of Novel Selective Estrogen Receptor Modulators with Tailored Tissue Selectivity
The concept of selective estrogen receptor modulators (SERMs) hinges on their ability to exert agonist effects in some tissues while acting as antagonists in others. cancer.gov LY88074, being a raloxifene (B1678788) analog with altered tissue specificity due to the absence of the basic side chain, serves as a compelling example in this area. vulcanchem.commedchemexpress.com The structural differences between this compound and raloxifene, particularly the lack of the aminoethylpiperidine moiety in this compound, lead to reduced bone binding compared to raloxifene. medchemexpress.com This highlights how subtle structural modifications can impact tissue interaction profiles.
Future research can leverage the knowledge gained from studying this compound and its analogs to design novel SERMs with even more precisely tailored tissue selectivity. HDX-MS has proven useful in classifying ER ligands based on the dynamics of the receptor-ligand complex, correlating with pharmacological profiles and differentiating compounds of the same chemotype. pnas.orgnih.gov Applying such techniques to new this compound derivatives could help predict and optimize their tissue-specific effects, aiming for compounds that provide beneficial estrogenic effects in target tissues (e.g., bone) while avoiding undesirable effects in others (e.g., uterus or breast).
Data on the differential effects of this compound and raloxifene in cell-based assays further underscore the potential for developing SERMs with tailored activity. This compound shows a significantly higher stimulation percentage and lower inhibition percentage in cell-based assays compared to raloxifene. vulcanchem.com This difference, despite comparable binding affinities, demonstrates that distinct functional outcomes can be achieved through structural modifications. vulcanchem.com
| Compound | ERα Ki (nM) | Inhibition (%) | Stimulation (%) | HDX Classification |
|---|---|---|---|---|
| This compound | 0.67 | 20.1 | 179.8 | Estradiol-like |
| Raloxifene | 0.37 | 96.8 | 28.6 | Raloxifene-like |
| Estradiol (B170435) | 0.16 | NA | NA | Estradiol-like |
*Note: Data derived from Source vulcanchem.com. Ki values are presented as mean (SEM, n). Inhibition and Stimulation percentages are presented as mean (SEM, n). NA: Not Available.
Exploration of Allosteric Modulation and Non-Genomic Estrogen Receptor Signaling Pathways
Beyond the classical genomic pathway involving ligand binding, receptor dimerization, and transcriptional modulation, estrogen receptors also engage in non-genomic signaling pathways that mediate rapid cellular responses. researchgate.netbmbreports.org These pathways can involve ERs associated with the plasma membrane or endoplasmic reticulum, modulating signaling cascades such as the MAPK, PI3K/Akt, and CREB pathways. researchgate.netbmbreports.org
While research on this compound has primarily focused on its binding characteristics and effects within the classical genomic framework, future studies could explore its potential interactions with ERs in non-genomic contexts. Investigating whether this compound can induce rapid signaling events independent of gene transcription would provide a more complete understanding of its pharmacological profile. Techniques such as examining the phosphorylation status of key signaling proteins or assessing calcium mobilization in response to this compound treatment could shed light on its non-genomic activities.
Furthermore, the concept of allosteric modulation in estrogen receptor function is gaining prominence. nih.govnih.gov Allosteric modulators can bind to a site distinct from the orthosteric ligand-binding pocket, influencing receptor conformation and activity. nih.govnih.gov While current data primarily characterize this compound as a ligand binding to the classical site, future research could explore whether it, or its derivatives, might also exert allosteric effects on ERs. This could involve studying the impact of this compound on ER interactions with coactivators or corepressors, or its influence on receptor dynamics in the presence of other binding partners, using techniques like HDX-MS or fluorescence-based methods. nih.govbmbreports.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in ER Research
A comprehensive understanding of estrogen receptor signaling and the action of ligands like this compound requires the integration of data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orgnih.govfrontiersin.org This multi-omics approach can provide a more holistic view of the complex molecular networks influenced by ER activation or modulation.
For this compound, integrating multi-omics data could reveal its effects on gene expression profiles, protein abundance, post-translational modifications, and metabolic pathways in a tissue-specific manner. For instance, transcriptomic analysis could identify the genes whose expression is selectively modulated by this compound in different tissues, while proteomic and phosphoproteomic data could reveal the downstream signaling cascades affected. biorxiv.orgnih.gov Metabolomic profiling could provide insights into the metabolic consequences of this compound treatment. nih.gov
Challenges in multi-omics data integration include the heterogeneity and high dimensionality of the data, as well as the need for robust computational methods to identify meaningful biological insights. frontiersin.org However, advancements in bioinformatics and computational tools are facilitating such integrated analyses. frontiersin.org Applying these approaches to study this compound could help elucidate the complete spectrum of its molecular effects, potentially identifying novel biomarkers of response or resistance and informing the rational design of next-generation SERMs. While current research on this compound has provided foundational data on its receptor binding and some functional effects, future studies incorporating multi-omics integration are essential for a comprehensive mechanistic understanding.
Q & A
Q. What are the structural and functional characteristics of LY88074 that define its ERβ agonist activity?
this compound is a benzothiophene-derived raloxifene analog lacking the basic side chain, which alters its receptor interaction dynamics. Its ERβ agonism (EC50 = 232 nM) is attributed to structural modifications that stabilize the ligand-binding domain (LBD) of ERβ, particularly in the loop between helix 2 and helix 3 and β-sheet regions . Unlike raloxifene, this compound stimulates uterine cell proliferation, suggesting tissue-specific effects influenced by side-chain absence .
Q. How does this compound’s receptor selectivity compare to other selective estrogen receptor modulators (SERMs)?
this compound exhibits ERβ selectivity, clustering with benzothiophene analogs (e.g., LY165176) in HDX studies, but lacks the antagonistic activity seen in other SERMs. This divergence arises from differences in stabilizing ERβLBD regions (e.g., helix 10/11) without inducing conformational changes in helix 12, a hallmark of ERα antagonists .
Q. What experimental protocols are recommended for synthesizing this compound derivatives, such as its trimethyl ether analog?
Synthesis should follow validated medicinal chemistry workflows: (1) remove the basic side chain from raloxifene, (2) introduce ether modifications via alkylation, and (3) characterize purity using HPLC and NMR. Derivatives like this compound Trimethyl ether require stability testing under physiological conditions to assess therapeutic potential for osteoporosis .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s HDX stabilization patterns and its pharmacological activity?
Despite sharing HDX signatures with ER antagonists (e.g., raloxifene), this compound acts as an agonist. To address this, combine HDX mass spectrometry with functional assays (e.g., luciferase reporter gene tests) to correlate structural stabilization with coactivator recruitment. This dual approach clarifies how ligand-induced ERβ conformations drive tissue-specific outcomes .
Q. What statistical methods are appropriate for analyzing EC50 variability in this compound dose-response studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Account for inter-assay variability by normalizing data to positive controls (e.g., 17β-estradiol) and applying ANOVA with post-hoc tests. Replicate experiments across cell lines (e.g., HEK293 vs. Ishikawa) to validate tissue-specific trends .
Q. How should in vitro models be optimized to study this compound’s uterine proliferation effects without confounding factors?
(1) Use primary uterine cells rather than cancer lines to avoid ER overexpression artifacts. (2) Include co-cultures with stromal cells to mimic paracrine signaling. (3) Control for estrogenic contaminants via charcoal-stripped serum and ERα/ERβ-selective inhibitors .
Q. What strategies validate the therapeutic potential of this compound derivatives in estrogen-deprivation syndromes?
Preclinical models must assess bone density (via micro-CT) and lipid profiles in ovariectomized rodents. Compare this compound ether derivatives to standard therapies (e.g., bisphosphonates) using longitudinal studies with histopathological endpoints. Monitor uterine hyperplasia as a safety benchmark .
Q. How can researchers reconcile discrepancies in ERβ stabilization data across HDX studies?
ERβ’s lower sequence coverage (~60% vs. ERα’s 66%) limits HDX resolution. Address this by integrating cryo-EM or X-ray crystallography to map unresolved regions. Cross-validate findings using mutagenesis (e.g., Phe356 substitutions) to test sulfur-mediated interactions with the benzothiophene ring .
Q. What quality control measures ensure reproducibility in this compound studies across laboratories?
(1) Standardize cell culture conditions (e.g., passage number, media batches). (2) Use reference compounds (e.g., ICI 182,780) to calibrate ER activity assays. (3) Share raw HDX data and analysis pipelines via repositories like PRIDE or Zenodo .
Q. How do this compound’s effects on hyperlipidemia models inform its mechanism of action?
Conduct lipidomic profiling in ERβ-knockout mice treated with this compound to isolate receptor-dependent pathways. Pair this with RNA-seq to identify downstream targets (e.g., LDL receptor genes). Compare results to ERα-selective agonists to dissect isoform-specific lipid regulation .
Methodological Guidelines
- Experimental Design : Include ERα/ERβ-isogenic cell lines to confirm receptor specificity .
- Data Interpretation : Use cluster analysis (e.g., hierarchical clustering of HDX kinetics) to group ligands by stabilization patterns .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
